3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid
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Overview
Description
The compound “3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid” is a research compound with a molecular formula of C16H15N3O6 and a molecular weight of 345.31 g/mol. It is also known as 2- (2- (2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)acetic acid .
Synthesis Analysis
The synthesis of this compound involves several steps of substitution, click reaction, and addition reaction . The yield of the synthesis process is reported to be 71.92% .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C15H14N2O5/c18-12-4-3-11 (14 (21)16-12)17-7-9-2-1-8 (6-13 (19)20)5-10 (9)15 (17)22/h1-2,5,11H,3-4,6-7H2, (H,19,20) (H,16,18,21) .Chemical Reactions Analysis
The compound exhibits inhibitory activity and can suppress cell proliferation . The representative compound P1 could inhibit the expression of mTOR downstream proteins and the growth of cancer cells by inducing autophagy .Physical and Chemical Properties Analysis
The compound is a yellow to very dark yellow powder or crystals .Mechanism of Action
Safety and Hazards
Future Directions
The compound is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It allows rapid conjugation with many linkers containing active leaving groups and is a basic building block for the development of a protein degrader library . This suggests that it has potential applications in the field of targeted protein degradation .
Properties
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-7-9(2-6-14(20)21)1-3-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGLSDIRVYQGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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